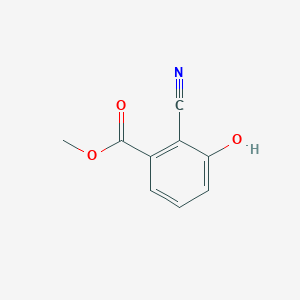

Methyl 2-cyano-3-hydroxybenzoate

Description

Methyl 2-cyano-3-hydroxybenzoate is a methyl ester derivative featuring a benzoate backbone substituted with a hydroxyl (-OH) group at the 3-position and a cyano (-CN) group at the 2-position. The cyano and hydroxyl substituents likely enhance its polarity and reactivity, making it a candidate for metal-catalyzed reactions or as a precursor in heterocyclic synthesis .

Properties

IUPAC Name |

methyl 2-cyano-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGQYBDZYWGDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-cyano-3-hydroxybenzaldehyde.

Reduction: The cyano group can be reduced to an amine group, yielding methyl 2-amino-3-hydroxybenzoate.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: 2-cyano-3-hydroxybenzaldehyde

Reduction: Methyl 2-amino-3-hydroxybenzoate

Substitution: Various alkyl or acyl derivatives

Scientific Research Applications

Methyl 2-cyano-3-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-hydroxybenzoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in organic synthesis and potential pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

While direct data for Methyl 2-cyano-3-hydroxybenzoate are unavailable, the following table extrapolates properties based on structural analogs:

| Property | This compound | Methyl Salicylate | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |

|---|---|---|---|

| Molecular Weight | ~195.2 g/mol (estimated) | 152.15 g/mol | 207.27 g/mol |

| Key Substituents | -CN, -OH, -COOCH₃ | -OH, -COOCH₃ | -CONHR, -OH |

| Polarity | High (due to -CN and -OH) | Moderate | Moderate-High |

| Potential Applications | Catalysis, ligand design | Pharmaceuticals | C–H functionalization |

Research Findings and Limitations

- Catalytic Potential: The cyano group in this compound may enhance its ability to coordinate transition metals, similar to benzamide derivatives in . However, its stability under reaction conditions (e.g., high temperatures) remains unverified .

- Synthetic Challenges: and suggest that ester groups tolerate harsh conditions (e.g., PPA at 130–140°C), but the cyano group’s susceptibility to hydrolysis might require optimized protocols .

- Data Gaps: No direct studies on this compound were identified in the provided evidence. Further experimental work is needed to confirm its properties and reactivity.

Biological Activity

Methyl 2-cyano-3-hydroxybenzoate is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current research findings regarding its biological activity, with a focus on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of benzoic acid with a cyano group and a hydroxyl group. Its molecular formula is C10H9NO3, and it exhibits unique properties that contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogenic microorganisms.

Key Findings:

- Bacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 0.03125 to 0.25 μg/mL for several strains, indicating strong antibacterial properties .

- Fungal Activity : It also displayed antifungal effects comparable to standard antifungal agents like clotrimazole, particularly against Candida albicans .

Anticancer Activity

This compound has been investigated for its anticancer potential in various cancer cell lines.

Case Studies:

- HepG2 Cells : In vitro studies revealed that the compound exhibited significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value of 3.57 ± 0.1 µM, which is more potent than Adriamycin (IC50 = 4.50 ± 0.2 µM) .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and inhibition of proliferation .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays.

Results:

- In DPPH and ABTS assays, the compound showed radical scavenging activities of up to 96%, comparable to vitamin C . This suggests its potential role in mitigating oxidative stress-related diseases.

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.